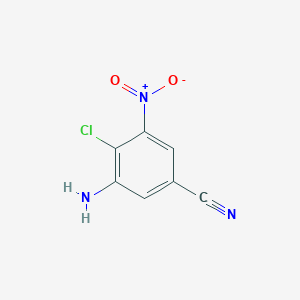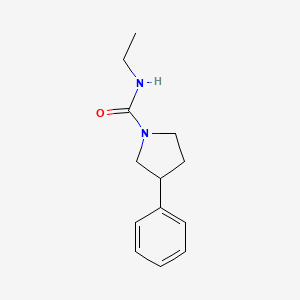![molecular formula C20H23ClN2O B2789519 2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole CAS No. 537009-05-5](/img/structure/B2789519.png)
2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a butyl group and a chlorophenoxypropyl group attached to the benzimidazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Chlorophenoxypropyl Group: The chlorophenoxypropyl group can be introduced via nucleophilic substitution reactions using 4-chlorophenoxypropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorophenoxy group.
科学的研究の応用
2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
作用機序
The mechanism of action of 2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Butyl-1H-benzimidazole: Lacks the chlorophenoxypropyl group but shares the butyl-substituted benzimidazole core.
4-Chlorophenoxypropylbenzimidazole: Contains the chlorophenoxypropyl group but lacks the butyl substitution.
Uniqueness
2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is unique due to the presence of both the butyl and chlorophenoxypropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and applications that are not possible with simpler benzimidazole derivatives.
特性
IUPAC Name |
2-butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-2-3-9-20-22-18-7-4-5-8-19(18)23(20)14-6-15-24-17-12-10-16(21)11-13-17/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBKQNICKFZVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2789436.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2789442.png)
![methyl 4-[6,7-dimethyl-3,9-dioxo-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2789444.png)





![N-(1-Cyano-1-cyclopropylethyl)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]amino]acetamide](/img/structure/B2789451.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2789454.png)
![3-(4-Chlorophenyl)-4-imino-6-(6-nitrobenzo[d]1,3-dioxolen-5-yl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2789456.png)
![3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789457.png)
![4-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2789458.png)
